molecular formula C6H9NO3 B1313956 2-Oxopiperidine-3-carboxylic acid CAS No. 41888-21-5

2-Oxopiperidine-3-carboxylic acid

Cat. No. B1313956
CAS RN: 41888-21-5
M. Wt: 143.14 g/mol
InChI Key: HQSIETYOWKHBCH-UHFFFAOYSA-N
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Description

2-Oxopiperidine-3-carboxylic acid is a piperidinecarboxamide . It is a delta-lactam and a monocarboxylic acid .


Synthesis Analysis

The synthesis of 2-Oxopiperidine-3-carboxylic acid has been described in various studies. For instance, one study describes the experimental procedures and characterization data for 2-oxopiperidine-3-carboxylic acid . Another study describes the spontaneous rearrangement of 4-carboxy-2-oxoazepane α,α-amino acids to lead to 2′-oxopiperidine-containing β 2,3,3 -amino acids .


Molecular Structure Analysis

The molecular formula of 2-Oxopiperidine-3-carboxylic acid is C6H9NO3 . The InChI string is InChI=1S/C6H9NO3/c8-5-4 (6 (9)10)2-1-3-7-5/h4H,1-3H2, (H,7,8) (H,9,10) . The Canonical SMILES is C1CC (C (=O)NC1)C (=O)O .


Chemical Reactions Analysis

The chemical reactions involving 2-Oxopiperidine-3-carboxylic acid have been studied. For example, one study describes the organophotocatalysed synthesis of 2-piperidinones in one step via a [1+2+3] strategy . Another study discusses functionalized β-lactam N-heterocycles via carboxymethylproline synthase catalyzed cyclization reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Oxopiperidine-3-carboxylic acid include a molecular weight of 143.14 g/mol , a topological polar surface area of 66.4 Ų , and a rotatable bond count of 1 . It also has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

1. Role in Fermentation and Biosynthesis

2-Oxopiperidine-3-carboxylic acid and its derivatives play a significant role in the biosynthesis of important biochemicals. For instance, 6-Oxopiperidine-2-carboxylic acid, a cyclic α-aminoadipic acid derivative, was studied in fermentations of Penicillium chrysogenum PQ-96, showing accumulation during penicillin G biosynthesis (Kurz↦kowski et al., 1990). This same compound was also observed to reverse the l-lysine inhibition of penicillin G production in the same species (Kurz↦kowski et al., 1990).

2. Synthesis and Chemical Transformations

2-Oxopiperidine-3-carboxylic acid derivatives find applications in stereoselective syntheses. For instance, tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate and related derivatives are used in reactions with L-selectride to produce specific isomers in quantitative yields (Boev et al., 2015). Additionally, O-(α-Phenylethyl)hydroxylamine, as a 'chiral ammonia equivalent', facilitates the synthesis and resolution of 5-oxopyrrolidine and 6-oxopiperidine-3-carboxylic acids, demonstrating its potential in producing diastereomeric lactam products (Kleban et al., 2017).

3. Structural Analysis and Material Science

In the field of material science and structural analysis, derivatives of 2-oxopiperidine-3-carboxylic acid contribute significantly. The X-ray powder diffraction data for 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, an intermediate in the synthesis of the anticoagulant apixaban, highlights its relevance in understanding molecular structures (Wang et al., 2017).

4. Biotechnological Applications

The compound and its relatives are also valuable in biotechnological applications. For example, microbiologically produced carboxylic acids, including oxo- and hydroxy-carboxylic acids derivatives, are explored for their potential as new building blocks in organic synthesis, demonstrating their applicability in creating new compounds under environmentally friendly conditions (Aurich et al., 2012).

Future Directions

Future research directions could involve the development of fast and cost-effective methods for the synthesis of substituted piperidines, given their importance in drug construction . Additionally, the discovery and biological evaluation of potential drugs containing the piperidine moiety could be a focus .

properties

IUPAC Name

2-oxopiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c8-5-4(6(9)10)2-1-3-7-5/h4H,1-3H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSIETYOWKHBCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70495888
Record name 2-Oxopiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70495888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxopiperidine-3-carboxylic acid

CAS RN

41888-21-5
Record name 2-Oxopiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70495888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-3-piperidinecarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
NA Setterholm, FE McDonald, JH Boatright… - Tetrahedron letters, 2015 - Elsevier
N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC) is a potent activator of the TrkB receptor in mammalian neurons and of interest because of its potential …
Number of citations: 8 www.sciencedirect.com
KL Kirk - Journal of Heterocyclic Chemistry, 1976 - Wiley Online Library
… led, after diazotization, coupling with 2-oxopiperidine-3-carboxylic acid, and cyclization of the products, to the corresponding fl-earbolines. Cyclization of the unsymmetrical mono-fluoro…
Number of citations: 49 onlinelibrary.wiley.com
RA Abramovitch, D Shapiro - Journal of the Chemical Society …, 1956 - pubs.rsc.org
4590 A bramovitch and Shapiro: Tryptamines, Carbolines, becomes readily available; it was hydrolysed by aqueous-alcoholic alkali to tryptamine-2-carboxylic acid (IV; R= H), which …
Number of citations: 83 pubs.rsc.org
MS Sargsyan, SS Hayotsyan, AK Khachatryan… - Chemistry of …, 2013 - Springer
… developed for the synthesis of heterocyclization products of the starting compounds, namely, esters of 1,4-disubstituted 5-acetyl-6-hydroxy-6-methyl-2-oxopiperidine-3-carboxylic acid. …
Number of citations: 5 link.springer.com
SV Ryabukhin, DM Panov, DS Granat… - ACS Combinatorial …, 2014 - ACS Publications
One-pot variation of Castagnoli condensation, that is, reaction of cyclic anhydrides, amines, and aldehydes, has been developed as a combinatorial approach to 1,2-disubstituted 5-…
Number of citations: 32 pubs.acs.org
A Padwa, AT Price - The Journal of Organic Chemistry, 1998 - ACS Publications
… The requisite amide necessary for dipole generation was obtained by alkenylation of 2-oxopiperidine-3-carboxylic acid ethyl ester (15) with 5-iodo-1-pentene followed by N-benzylation …
Number of citations: 134 pubs.acs.org
RA Abramovitch - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
… The conditions for the reaction of diazotised m-anisidine with 2-oxopiperidine-3-carboxylic acid are critical, the optimum pH being 3.6-4, above or below which only tar is obtained. …
Number of citations: 23 pubs.rsc.org
J Shavel, M von Strandtmann… - Journal of the American …, 1962 - ACS Publications
… Reaction of m-acetylbenzenediazonium chloride with 2-oxopiperidine-3-carboxylic acid gave the 3-(wi-acetylphenyl)hydrazone of 2,3-piperidinedione (V, mp 204-206, X2‘aH 233 µ, e …
Number of citations: 14 pubs.acs.org
MD Weingarten, M Prein, AT Price… - The Journal of …, 1997 - ACS Publications
… 2-oxopiperidine-3-carboxylic Acid Ethyl Ester (6). To a stirred solution containing 5.00 g (29.2 mmol) of 2-oxopiperidine-3-carboxylic acid … 3-methyl-2-oxopiperidine-3-carboxylic Acid. To …
Number of citations: 66 pubs.acs.org
W Zhang, J Ai, D Shi, X Peng, Y Ji, J Liu, M Geng, Y Li - Molecules, 2014 - mdpi.com
… 1-(4-Fluorophenyl)-2-oxopiperidine-3-carboxylic acid (3). To a solution of 2 (217 mg, 0.74 … 3-Bromo-1-(4-fluorophenyl)-2-oxopiperidine-3-carboxylic acid (4). To a solution of acid 3 (220 …
Number of citations: 11 www.mdpi.com

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